1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde is a synthetic organic compound characterized by the presence of a piperidine ring, a triazole ring, and an aldehyde functional group. This compound is notable for its potential applications in medicinal chemistry, organic synthesis, and biological studies. It is classified as a triazole derivative, which is significant in various chemical and pharmaceutical contexts due to the unique properties imparted by the triazole moiety.
The compound has been synthesized and studied as part of ongoing research into piperidine derivatives and their applications in drug development. Its chemical identification number is 1175146-82-3, indicating its recognition in chemical databases. The classification of this compound underlines its relevance in medicinal chemistry and organic synthesis, particularly as a building block for pharmaceuticals targeting neurological disorders and other therapeutic areas .
The synthesis of 1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde typically involves several key steps:
In industrial settings, optimization of these synthetic routes is crucial to enhance yield and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to streamline production processes .
The molecular formula for 1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde can be represented as C₁₃H₁₈N₄O. The structural representation includes:
The compound's molecular weight is approximately 250.31 g/mol. Its structural complexity allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry .
1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde can undergo several types of chemical reactions:
Common reagents used for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Substitution reactions typically occur under basic conditions with nucleophiles like amines or thiols .
The mechanism of action for 1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets within biological systems. The triazole moiety may facilitate binding to enzymes or receptors associated with neurological pathways, influencing biochemical processes related to various disorders .
The compound exhibits typical characteristics associated with organic compounds containing nitrogen and oxygen functionalities. It is likely to be soluble in polar solvents due to the presence of the aldehyde group.
Key chemical properties include:
The applications of 1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde are diverse:
1-(1-Ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde (CAS: 1175146-85-6) represents a structurally complex heterocyclic compound of significant interest in contemporary chemical research. Characterized by the molecular formula C10H16N4O and a molecular weight of 208.26 g/mol, this molecule integrates two nitrogen-containing heterocycles—a piperidine ring and a 1,2,3-triazole ring—connected through a carbon-nitrogen bond [1] [5] [7]. The piperidine moiety features an ethyl substituent at its nitrogen atom (position 1), while the triazole ring bears an aldehyde functional group at position 4, creating a multifunctional architecture [2] [7]. This compound is specifically distinguished from its positional isomer, 1-(1-ethylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde (CAS: 2092799-53-4), by the point of attachment between the piperidine and triazole rings (4-position versus 3-position) [6].
The significance of this compound stems primarily from its role as a versatile synthetic intermediate. The reactive aldehyde group enables diverse chemical transformations—including condensations, nucleophilic additions, and reduction reactions—facilitating its incorporation into more complex molecular architectures [2] [4]. This chemical versatility underpins its value across multiple research domains: In medicinal chemistry, it serves as a precursor for bioactive molecules targeting various diseases; in materials science, its heterocyclic framework contributes to developing advanced polymers and coordination compounds [2] [4] [7]. The strategic incorporation of both polar triazole and basic piperidine functionalities enhances opportunities for target-specific molecular design while maintaining favorable physicochemical properties aligned with drug-likeness criteria [2] [6].
Table 1: Fundamental Identification Data
Parameter | Specification |
---|---|
Systematic IUPAC Name | 1-(1-ethylpiperidin-4-yl)triazole-4-carbaldehyde |
CAS Registry Number | 1175146-85-6 |
Molecular Formula | C₁₀H₁₆N₄O |
Molecular Weight | 208.26 g/mol |
SMILES Notation | CCN1CCC(CC1)N2C=C(N=N2)C=O |
InChI Key | GFFQOLZGBWXDDR-UHFFFAOYSA-N |
Common Synonyms | CS-M0051; MFCD18206931; ZINC95080045 |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7